molecular formula C10H11N3O3 B15067792 3-Isopropoxy-5-nitro-1H-indazole

3-Isopropoxy-5-nitro-1H-indazole

Cat. No.: B15067792
M. Wt: 221.21 g/mol
InChI Key: WNOSEOFMALPYLU-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with the molecular formula C10H11N3O3, is characterized by the presence of an isopropoxy group and a nitro group attached to the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-5-nitro-1H-indazole typically involves the nitration of 3-isopropoxy-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isopropoxy-5-nitro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: 3-Isopropoxy-5-nitro-1H-indazole is unique due to the presence of both the isopropoxy and nitro groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Isopropoxy-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiparasitic, and anticancer properties, supported by data from various studies and case reports.

Chemical Structure and Properties

This compound features an isopropoxy group and a nitro group attached to an indazole framework. Its molecular formula contributes to its reactivity and biological activity. The compound is characterized by a five-membered aromatic heterocyclic ring, which is essential for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, derivatives of 5-nitroindazole have shown efficacy against various pathogens. For instance, a study found that certain 3-alkoxy-5-nitroindazole derivatives achieved over 85% growth inhibition of Trichomonas vaginalis at concentrations as low as 10 µg/mL, indicating promising potential for treating infections caused by this pathogen .

Antiparasitic Activity

In vitro studies have highlighted the antiparasitic effects of this compound derivatives. A notable study evaluated several derivatives against Leishmania species, demonstrating that some compounds exhibited comparable activity to amphotericin B against the promastigote stage of L. amazonensis. Compounds NV6 and NV8 were particularly effective, showing significant growth inhibition in both promastigotes and intracellular amastigotes .

Anticancer Properties

Indazole derivatives have also been investigated for their anticancer potential. Some studies have reported that specific indazole-based compounds act as inhibitors of key cancer-related enzymes, such as epidermal growth factor receptor (EGFR) kinases. These compounds displayed IC50 values in the low nanomolar range against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Cell Line IC50/Effective Concentration Notes
AntimicrobialTrichomonas vaginalis>85% inhibition at 10 µg/mLSignificant selectivity index observed
AntiparasiticLeishmania spp.Comparable to amphotericin BEffective in both promastigote and amastigote stages
AnticancerVarious cancer cell linesLow nanomolar rangeInhibits EGFR and other kinases

Case Study 1: Trichomonacidal Activity

A study screened a series of 3-alkoxy-5-nitroindazoles for their trichomonacidal activity. Out of 39 compounds tested, several achieved over 50% inhibition at concentrations as low as 10 µg/mL. Notably, compounds 23 and 24 demonstrated a remarkable selectivity index (SI > 7.5), indicating their potential for further development as targeted therapies against T. vaginalis while minimizing cytotoxic effects on mammalian cells .

Case Study 2: Antileishmanial Efficacy

In another investigation focusing on antileishmanial activity, the effects of 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated against L. amazonensis. The study utilized transmission electron microscopy to observe structural damage in parasites caused by these compounds, confirming their efficacy and supporting further research into their mechanisms of action .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-nitro-3-propan-2-yloxy-1H-indazole

InChI

InChI=1S/C10H11N3O3/c1-6(2)16-10-8-5-7(13(14)15)3-4-9(8)11-12-10/h3-6H,1-2H3,(H,11,12)

InChI Key

WNOSEOFMALPYLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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